REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:7]2[C:8](=[O:19])[N:9]([CH3:18])[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[CH:11][C:6]=2[O:5][N:4]=1)[CH3:2].[H][H]>[Pd].C(O)C>[NH:4]=[C:3]([C:7]1[C:8](=[O:19])[N:9]([CH3:18])[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:11][C:6]=1[OH:5])[CH2:1][CH3:2]
|
Name
|
|
Quantity
|
0.0314 mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=NOC2=C1C(N(C(=C2)C2=CC=CC=C2)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 7.2 g
|
Type
|
CUSTOM
|
Details
|
is hydrogenated at 50 psi and room temperature
|
Type
|
CUSTOM
|
Details
|
is absorbed (ca 4 hours)
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from ether
|
Name
|
|
Type
|
product
|
Smiles
|
N=C(CC)C=1C(N(C(=CC1O)C1=CC=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |